![molecular formula C13H19ClN2O B14007053 4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B14007053.png)
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is a novel bridged bicyclic morpholine derivative. This compound is of significant interest in medicinal chemistry due to its potential antimicrobial properties . The structure of this compound consists of a fused morpholine ring, which is a common motif in many pharmacologically active compounds .
Vorbereitungsmethoden
The synthesis of 4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves multiple steps. The target compound is typically synthesized by reacting an active intermediate, 4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine, with various alkyl or aryl halide substituents in the presence of potassium carbonate . The synthetic route generally involves six steps, starting from the preparation of the intermediate and followed by subsequent reactions to introduce the desired substituents
Analyse Chemischer Reaktionen
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl or aryl halides in the presence of a base like potassium carbonate to form substituted derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, similar compounds often undergo these reactions under appropriate conditions.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine ring.
Common reagents used in these reactions include alkyl or aryl halides, potassium carbonate, and various solvents. The major products formed depend on the specific substituents introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride has several scientific research applications:
Antimicrobial Activity: The compound and its derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.
Medicinal Chemistry: Due to its unique structure, the compound is used as a building block in drug discovery and development.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of morpholine derivatives and their biological effects.
Wirkmechanismus
The exact mechanism of action of 4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in microbial cells, leading to the disruption of essential cellular processes. The compound’s antimicrobial activity suggests that it may interfere with cell wall synthesis or protein function in bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:
Linezolid (Zyvox®): A morpholine-containing antibiotic used to treat bacterial infections.
Gefitinib (Iressa®): A morpholine-based drug used in cancer therapy.
Reboxetine (Vestra®): An antidepressant with a morpholine structure.
The uniqueness of this compound lies in its bridged bicyclic structure, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Eigenschaften
Molekularformel |
C13H19ClN2O |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15;/h1-5,12-14H,6-10H2;1H |
InChI-Schlüssel |
YUDKIFVXGLQZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2CNCC2N1CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


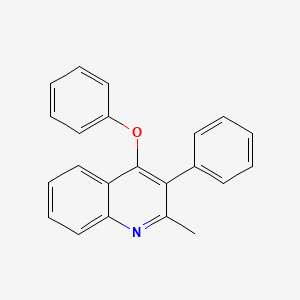
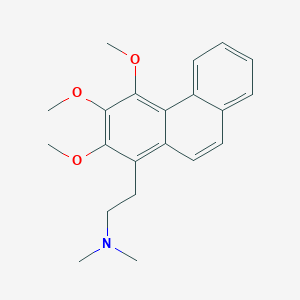
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)

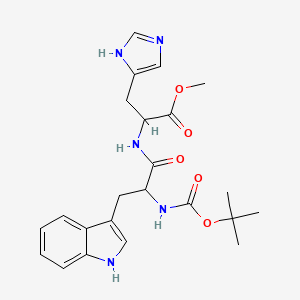

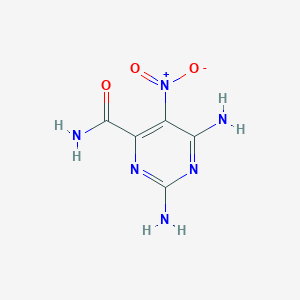


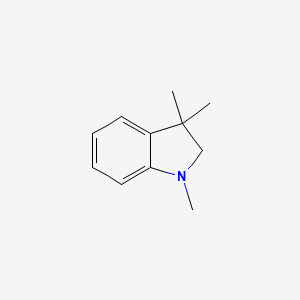
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)

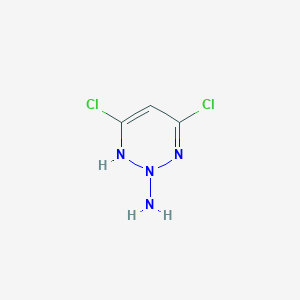
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
